7,3',4'-Trimethoxyflavone

Descripción

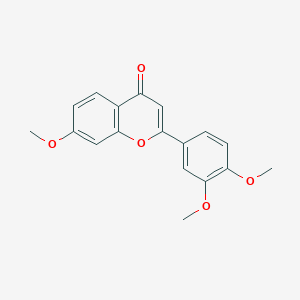

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFZYCDPDWSYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176921 | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22395-24-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22395-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacokinetic and Metabolic Journey of 7,3',4'-Trimethoxyflavone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

7,3',4'-Trimethoxyflavone (TMF), a naturally occurring polymethoxyflavone, has garnered significant interest within the scientific community for its diverse pharmacological activities. Understanding its pharmacokinetic profile and metabolic fate is paramount for the translation of its therapeutic potential into clinical applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of TMF. Drawing upon data from structurally related polymethoxyflavones and established in vitro methodologies, this document outlines the probable metabolic pathways, identifies key enzymatic players, and presents detailed protocols for the experimental evaluation of TMF's pharmacokinetics and metabolism. This guide is intended to serve as a foundational resource for researchers engaged in the preclinical and clinical development of 7,3',4'-Trimethoxyflavone and other related flavonoid compounds.

Introduction: The Therapeutic Promise of 7,3',4'-Trimethoxyflavone

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their broad spectrum of biological activities. Among these, polymethoxyflavones (PMFs) have emerged as a particularly promising subgroup due to their enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts. 7,3',4'-Trimethoxyflavone (TMF) is a notable member of this class, exhibiting a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. A significant body of research has highlighted its potential in overcoming multidrug resistance in cancer cells, a major hurdle in oncology.[1] The methoxy groups at the 7, 3', and 4' positions are critical to its bioactivity and also profoundly influence its journey through the body. A thorough understanding of its pharmacokinetics and metabolism is therefore a critical step in its development as a therapeutic agent.

Pharmacokinetic Profile: A Journey Through the Body

While specific in vivo pharmacokinetic data for 7,3',4'-Trimethoxyflavone is not extensively available in the public domain, valuable insights can be gleaned from studies on structurally analogous polymethoxyflavones, such as 5,7,4'-trimethoxyflavone and various tetramethoxyflavones.[2] These studies suggest that TMF likely undergoes rapid absorption following oral administration, with its lipophilic nature facilitating passage across the gastrointestinal tract.

Absorption and Bioavailability

Polymethoxyflavones generally exhibit higher bioavailability than other flavonoid classes due to their reduced susceptibility to first-pass metabolism in the gut and liver.[3] For instance, studies on other polymethoxyflavones suggest that oral bioavailability can be significant, although variable.[3] The absorption of TMF is anticipated to be influenced by factors such as formulation, food effects, and individual variations in gut microbiota and enzyme activity.

Distribution

Upon entering systemic circulation, 7,3',4'-Trimethoxyflavone is expected to bind to plasma proteins, primarily albumin, which will govern its distribution into various tissues. The degree of protein binding impacts the fraction of free drug available to exert its pharmacological effects and to be metabolized and eliminated. The lipophilicity conferred by the three methoxy groups suggests that TMF may distribute into tissues, potentially accumulating in lipophilic environments. Studies on similar polymethoxyflavones have shown distribution to various organs, including the liver, kidneys, and brain.[4]

Metabolism: The Biotransformation Cascade

The metabolism of 7,3',4'-Trimethoxyflavone is predicted to be a multi-step process primarily occurring in the liver, mediated by cytochrome P450 (CYP450) enzymes. The primary metabolic pathways for polymethoxyflavones are O-demethylation, followed by phase II conjugation reactions.[4]

The initial and rate-limiting step in the metabolism of TMF is likely the removal of one or more of its methoxy groups (O-demethylation) to form hydroxylated metabolites. Based on studies of other methoxyflavones, the CYP1A and CYP3A subfamilies are the primary candidates for catalyzing these reactions.[5] Specifically, CYP1A1, CYP1A2, CYP1B1, and CYP3A4 have been implicated in the metabolism of various flavonoids.[5] The positions of the methoxy groups on the TMF molecule will influence which CYP isozyme is preferentially involved. The 3'- and 4'-positions on the B-ring and the 7-position on the A-ring are all potential sites for demethylation.

Following Phase I hydroxylation, the newly formed hydroxyl groups on the TMF metabolites serve as sites for conjugation with endogenous molecules such as glucuronic acid (glucuronidation) and sulfate (sulfation). These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Conjugation significantly increases the water solubility of the metabolites, facilitating their excretion from the body via urine and feces.

Excretion

The conjugated metabolites of 7,3',4'-Trimethoxyflavone are expected to be the primary forms excreted from the body. The route of excretion (renal or fecal) will depend on the molecular weight and polarity of the conjugates. Smaller, more polar glucuronide and sulfate conjugates are typically eliminated in the urine, while larger, less polar conjugates may be excreted in the bile and subsequently eliminated in the feces.

Experimental Workflows for Pharmacokinetic and Metabolism Studies

To empirically determine the pharmacokinetic and metabolic profile of 7,3',4'-Trimethoxyflavone, a series of well-defined in vivo and in vitro experiments are necessary.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC, bioavailability, and clearance) of 7,3',4'-Trimethoxyflavone following oral and intravenous administration in a relevant animal model (e.g., rats or mice).

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model.

-

Dosing:

-

Intravenous (IV) Administration: A single dose of TMF (e.g., 5 mg/kg) is administered via the tail vein.

-

Oral (PO) Administration: A single dose of TMF (e.g., 20 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of TMF and its potential metabolites are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine the pharmacokinetic parameters.

Visualization of In Vivo Pharmacokinetic Study Workflow:

Caption: Workflow for in vivo pharmacokinetic studies of 7,3',4'-Trimethoxyflavone.

In Vitro Metabolism Studies Using Liver Microsomes

Objective: To identify the primary metabolites of 7,3',4'-Trimethoxyflavone and to determine the specific CYP450 isozymes responsible for its metabolism.

Experimental Protocol:

-

Materials: Human liver microsomes (HLMs), NADPH regenerating system, and a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Incubation:

-

TMF (at a fixed concentration, e.g., 1 µM) is incubated with HLMs (e.g., 0.5 mg/mL protein) in the presence of the NADPH regenerating system at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

To identify the specific CYPs involved, TMF is incubated with individual recombinant CYP enzymes.

-

Alternatively, selective chemical inhibitors for specific CYP isozymes can be co-incubated with TMF and HLMs.

-

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The mixture is centrifuged, and the supernatant is collected for analysis.

-

Metabolite Identification: The samples are analyzed by high-resolution LC-MS/MS to identify and characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualization of In Vitro Metabolism Study Workflow:

Caption: Workflow for in vitro metabolism studies of 7,3',4'-Trimethoxyflavone.

Predicted Metabolic Pathways and Metabolites

Based on the known metabolism of other polymethoxyflavones, the following metabolic pathway for 7,3',4'-Trimethoxyflavone is proposed:

Visualization of Predicted Metabolic Pathway:

Caption: Predicted metabolic pathway of 7,3',4'-Trimethoxyflavone.

Table 1: Predicted Metabolites of 7,3',4'-Trimethoxyflavone

| Metabolite ID | Predicted Structure | Metabolic Reaction |

| M1 | 7-hydroxy-3',4'-dimethoxyflavone | O-demethylation at C7 |

| M2 | 3'-hydroxy-7,4'-dimethoxyflavone | O-demethylation at C3' |

| M3 | 4'-hydroxy-7,3'-dimethoxyflavone | O-demethylation at C4' |

| M1-G/S | Glucuronide/Sulfate conjugate of M1 | Phase II Conjugation |

| M2-G/S | Glucuronide/Sulfate conjugate of M2 | Phase II Conjugation |

| M3-G/S | Glucuronide/Sulfate conjugate of M3 | Phase II Conjugation |

Analytical Methodologies: Quantifying TMF and Its Metabolites

Accurate and sensitive analytical methods are essential for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices.

LC-MS/MS Method for Plasma Analysis

Objective: To develop and validate a robust LC-MS/MS method for the simultaneous quantification of 7,3',4'-Trimethoxyflavone and its major predicted metabolites in plasma.

Protocol Outline:

-

Sample Preparation: Protein precipitation of plasma samples with a cold organic solvent (e.g., acetonitrile containing an internal standard).

-

Chromatographic Separation: Separation of the analytes on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for TMF and each metabolite are monitored for quantification.

-

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[6]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and investigating the pharmacokinetics and metabolism of 7,3',4'-Trimethoxyflavone. While direct experimental data for TMF is currently limited, the information available for structurally similar polymethoxyflavones provides a strong foundation for predicting its ADME properties. The detailed experimental protocols and analytical methodologies outlined herein offer a clear path forward for researchers to generate the necessary data to support the continued development of this promising therapeutic agent.

Future research should focus on conducting in vivo pharmacokinetic studies to determine the precise parameters for TMF. Comprehensive metabolite profiling in various biological matrices (plasma, urine, feces) is also crucial to fully elucidate its metabolic fate. Furthermore, investigating potential drug-drug interactions by assessing the inhibitory or inductive effects of TMF on major CYP450 enzymes is a critical step for ensuring its safe clinical use. The insights gained from these studies will be invaluable in optimizing dosing regimens and ultimately realizing the full therapeutic potential of 7,3',4'-Trimethoxyflavone.

References

-

Maqbool, Z., Khalid, W., Atiq, H.T., et al. (2023). Citrus Waste as Source of Bioactive Compounds: Extraction and Utilization in Health and Food Industry. Molecules, 28(4), 1636. Available from: [Link]

-

Wang, Y., Mei, X., Liu, Z., et al. (2019). Drug Metabolite Cluster-Based Data-Mining Method for Comprehensive Metabolism Study of 5-hydroxy-6,7,3′,4′-tetramethoxyflavone in Rats. Molecules, 24(18), 3278. Available from: [Link]

-

Yu, Q., Tao, Y., Huang, Y., et al. (2022). Aged Pericarpium Citri Reticulatae 'Chachi' Attenuates Oxidative Damage Induced by tert-Butyl Hydroperoxide (t-BHP) in HepG2 Cells. Foods, 11(3), 273. Available from: [Link]

-

Miyata, Y., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed. Available from: [Link]

-

Breinlich, A. S., et al. (2021). In vitro biotransformation of flavonoids by rat liver microsomes. PubMed. Available from: [Link]

-

Wen, X., et al. (2007). Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. PubMed. Available from: [Link]

-

Li, S., et al. (2021). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Food & Function, 12(21), 10836-10848. Available from: [Link]

-

Duesterloh, A., et al. (2009). Novel LC–MS/MS method for assay of 7α-hydroxy-4-cholesten-3-one in human plasma. Journal of Lipid Research, 50(2), 339-344. Available from: [Link]

-

An, G., et al. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Pharmaceutical and Biomedical Analysis, 119, 103-109. Available from: [Link]

-

Herath, W., Mikell, J. R., & Khan, I. A. (2009). Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. Natural product research, 23(13), 1231–1239. Available from: [Link]

-

Jurica, K., et al. (2018). The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. Molecules, 23(10), 2553. Available from: [Link]

-

Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(5), 546-554. Available from: [Link]

-

Li, S., et al. (2021). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. ResearchGate. Available from: [Link]

-

Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

-

An, G., et al. (2015). Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to a pharmacokinetic study. Journal of Chromatography B, 983-984, 133-140. Available from: [Link]

-

University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. Available from: [Link]

-

MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT. Available from: [Link]

-

Sharma, D., et al. (2020). Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation. Frontiers in Pharmacology, 11, 899. Available from: [Link]

-

Waters. (2021). Clinical LC-MS/MS Systems: Analytical Capabilities. Waters. Available from: [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available from: [Link]

Sources

- 1. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [iro.uiowa.edu]

A Guide to the Structural Elucidation of 7,3',4'-Trimethoxyflavone: An Integrated Spectroscopic Approach

Introduction

Flavonoids are a vast and diverse class of polyphenolic secondary metabolites ubiquitous in the plant kingdom, forming a significant component of the human diet.[1][2] Their common 15-carbon skeleton, consisting of two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring, allows for a myriad of substitution patterns, leading to over 8000 known structures.[1][2] This structural diversity gives rise to a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-mutagenic properties, making them a focal point of research in pharmacology and drug development.[3]

7,3',4'-Trimethoxyflavone is a specific polymethoxyflavone (PMF) noted for its presence in various plant species. The precise arrangement of its three methoxy groups on the flavonoid core dictates its chemical properties and biological interactions. Therefore, unambiguous structural confirmation is a critical prerequisite for any meaningful biological or pharmacological investigation.

This technical guide provides an in-depth walkthrough of the spectral analysis of 7,3',4'-Trimethoxyflavone. As a senior application scientist, the goal is not merely to present data but to illuminate the scientific reasoning behind the analytical process. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as powerful, complementary tools for unequivocal structure determination. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of modern spectroscopic techniques for natural product characterization.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for the coherent assignment of spectroscopic signals. The accepted convention for the flavone skeleton, as depicted below, is used throughout this guide. The structure of 7,3',4'-Trimethoxyflavone features a methoxy group at position C-7 on the A-ring and at positions C-3' and C-4' on the B-ring.

Caption: Structure of 7,3',4'-Trimethoxyflavone with standard atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For flavonoids, ¹H and ¹³C NMR are indispensable for determining the substitution patterns on the aromatic rings.[4]

Causality Behind Experimental Choices

-

Choice of Solvent: The selection of a deuterated solvent is critical. Solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are commonly used for flavonoids.[5][6] DMSO-d₆ is particularly advantageous due to its excellent solubilizing power for a wide range of polarities and its ability to engage in hydrogen bonding, which can sometimes provide clearer signals for hydroxyl protons, though none are present in this fully methylated compound.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR, providing a reliable reference point for measuring chemical shifts.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 7,3',4'-Trimethoxyflavone in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small drop of TMS to the solution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} NMR spectra at room temperature. For unambiguous assignments, 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. Aromatic protons in flavonoids typically resonate between 6.0 and 8.0 ppm, while methoxy protons appear as sharp singlets around 3.8-4.0 ppm.

Table 1: ¹H NMR Data for 7,3',4'-Trimethoxyflavone

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.05 | d | 8.8 | 1H | H-5 |

| 7.70 | dd | 8.4, 2.1 | 1H | H-6' |

| 7.58 | d | 2.1 | 1H | H-2' |

| 7.22 | d | 8.4 | 1H | H-5' |

| 7.15 | d | 2.2 | 1H | H-8 |

| 7.08 | dd | 8.8, 2.2 | 1H | H-6 |

| 6.95 | s | - | 1H | H-3 |

| 3.92 | s | - | 3H | 4'-OCH₃ |

| 3.90 | s | - | 3H | 3'-OCH₃ |

| 3.88 | s | - | 3H | 7-OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

B-Ring Protons: The B-ring protons show a characteristic ABX spin system. H-5' (δ 7.22) appears as a doublet due to coupling with H-6'. H-2' (δ 7.58) is a doublet due to its meta-coupling with H-6'. H-6' (δ 7.70) is a doublet of doublets, being coupled to both H-5' (ortho-coupling, J ≈ 8.4 Hz) and H-2' (meta-coupling, J ≈ 2.1 Hz).

-

A-Ring Protons: The A-ring also displays an ortho/meta coupling pattern. H-5 (δ 8.05), being adjacent to the electron-withdrawing carbonyl group, is the most deshielded proton. It appears as a doublet coupled to H-6. H-8 (δ 7.15) is a doublet due to meta-coupling with H-6. H-6 (δ 7.08) is a doublet of doublets, coupled to both H-5 and H-8.

-

C-Ring Proton: The H-3 proton (δ 6.95) appears as a singlet, a hallmark of the flavone core where C-3 is not substituted with a hydroxyl group.

-

Methoxy Protons: The three distinct singlets at δ 3.92, 3.90, and 3.88, each integrating to 3H, confirm the presence of three methoxy groups in different chemical environments.

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the nature of the carbon atom (sp², sp³) and its attached functional groups.

Table 2: ¹³C NMR Data for 7,3',4'-Trimethoxyflavone

| Chemical Shift (δ, ppm) | Assignment |

| 176.2 | C-4 |

| 162.8 | C-7 |

| 161.1 | C-2 |

| 157.5 | C-9 |

| 152.0 | C-4' |

| 148.8 | C-3' |

| 126.5 | C-5 |

| 123.8 | C-1' |

| 119.5 | C-6' |

| 114.5 | C-6 |

| 112.0 | C-5' |

| 111.3 | C-2' |

| 106.5 | C-3 |

| 100.1 | C-8 |

| 92.8 | C-10 |

| 56.2 | 7-OCH₃ |

| 55.9 | 4'-OCH₃ |

| 55.8 | 3'-OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at δ 176.2 is characteristic of the C-4 carbonyl carbon in the flavone skeleton.

-

Oxygenated Aromatic Carbons: The signals for C-2, C-7, C-9, C-3', and C-4' appear significantly downfield (δ > 148 ppm) due to the deshielding effect of the attached oxygen atoms.

-

Quaternary Carbons: The signals for C-1', C-9, and C-10 are identified as quaternary carbons.

-

Protonated Aromatic Carbons: The remaining signals in the aromatic region correspond to the proton-bearing carbons.

-

Methoxy Carbons: The three signals around δ 56 ppm are characteristic of the methoxy group carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, along with valuable structural information derived from its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula.

Causality Behind Experimental Choices

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing moderately polar molecules like flavonoids. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[3][7] This allows for clear determination of the molecular weight.

-

Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. This MS/MS spectrum is a molecular fingerprint that reveals the connectivity of the molecule. The fragmentation pathways of flavonoids, including retro-Diels-Alder (RDA) reactions and losses of small neutral molecules, are well-documented and provide robust structural confirmation.[3][8][9]

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (approx. 1-10 µg/mL) of the compound in a solvent suitable for ESI, such as a mixture of methanol and water with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum by applying collision energy.

High-Resolution MS Data

-

Molecular Formula: C₁₈H₁₆O₅

-

Calculated Exact Mass [M+H]⁺: 313.1019

-

Observed Exact Mass [M+H]⁺: 313.1021 (This confirms the elemental composition with high accuracy, typically within 5 ppm).

Tandem MS (MS/MS) Fragmentation Analysis

The fragmentation of methoxylated flavonoids is characterized by the sequential loss of methyl radicals (•CH₃) and carbon monoxide (CO). The retro-Diels-Alder (RDA) fragmentation, which involves the cleavage of the C-ring, is also a key diagnostic pathway.[3][9]

Table 3: Major Fragment Ions in the ESI-MS/MS Spectrum of 7,3',4'-Trimethoxyflavone ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Identity of Loss |

| 313.1 | 298.1 | 15.0 | •CH₃ (methyl radical) |

| 298.1 | 270.1 | 28.0 | CO (carbon monoxide) |

| 313.1 | 285.1 | 28.0 | CO (carbon monoxide) |

| 313.1 | 165.0 | 148.1 | C₉H₈O₂ (B-ring fragment) |

| 313.1 | 151.0 | 162.1 | C₈H₆O₄ (A-ring fragment) |

Interpretation of the Fragmentation Pathway: The fragmentation begins with the protonated molecule at m/z 313.1.

-

Loss of Methyl Radical: A primary fragmentation pathway for methoxylated flavonoids is the loss of a methyl radical (•CH₃, 15 Da) to form the ion at m/z 298.1.[3][9]

-

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO, 28 Da) from this ion leads to the fragment at m/z 270.1. This loss is common from the C-ring of the flavonoid core.[3]

-

Retro-Diels-Alder (RDA) Fragmentation: The most structurally informative fragmentation is the RDA reaction, which cleaves the C-ring. This cleavage can produce two key fragments: one containing the A-ring and one containing the B-ring. For 7,3',4'-Trimethoxyflavone, this results in a fragment ion at m/z 151.0 (representing the A-ring with one methoxy group) and a fragment ion at m/z 165.0 (representing the B-ring with two methoxy groups). These RDA fragments are highly diagnostic for the substitution pattern on each aromatic ring.

Caption: Proposed ESI-MS/MS fragmentation pathway for 7,3',4'-Trimethoxyflavone.

Integrated Spectral Interpretation and Conclusion

The structural elucidation of a molecule is a puzzle where each piece of spectroscopic data provides unique and confirmatory evidence.

-

High-Resolution MS established the molecular formula as C₁₈H₁₆O₅.

-

¹H and ¹³C NMR data provided the complete carbon-hydrogen framework. The number of proton and carbon signals, their chemical shifts, and the coupling patterns observed in the ¹H spectrum perfectly matched the proposed substitution pattern. The presence of three distinct methoxy groups was confirmed, and the substitution on both the A and B rings was definitively established.

-

Tandem MS corroborated this structure. The observed neutral losses of a methyl radical and carbon monoxide are characteristic of this class of compounds. Crucially, the diagnostic retro-Diels-Alder fragments confirmed the distribution of methoxy groups: one on the A-ring fragment and two on the B-ring fragment.

Together, these complementary techniques leave no ambiguity. The NMR data build the molecular scaffold piece by piece, and the MS data confirm the total mass and then break the molecule apart in a predictable way that validates the NMR-derived structure. This integrated approach represents a self-validating system, providing the highest level of confidence in the structural assignment of 7,3',4'-Trimethoxyflavone. This rigorous characterization is fundamental for advancing its study in the fields of natural product chemistry, pharmacology, and drug discovery.

References

-

PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. SILAE. Available at: [Link]

-

Miura, K., & Nakatani, N. (1989). Antioxidative Activity of Flavonoids from Thyme (Thymus vulgaris L.). Journal of the Agricultural Chemical Society of Japan. Available at: [Link]

-

Ye, F., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5496475, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10020367, 5,6-Dihydroxy-7,3',4'-Trimethoxyflavone. Available at: [Link]

-

mzCloud. 3 Methoxy 5 7 3' 4' tetrahydroxy flavone. Available at: [Link]

-

ResearchGate. (2015). 13 C-NMR spectra of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1). Available at: [Link]

-

Gobrecht, N., et al. (2021). NMR Chemical Shifts of Common Flavonoids. Journal of Natural Products. Available at: [Link]

-

Gobrecht, N., et al. (2021). NMR Chemical Shifts of Common Flavonoids. ACS Publications. Available at: [Link]

-

ResearchGate. (2019). Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy. Available at: [Link]

-

de Sousa, C. M. M., et al. (2009). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2021). NMR Chemical Shifts of Common Flavonoids. Available at: [Link]

-

MassBank of North America. 3,7-Dihydroxy-3',4'-dimethoxyflavone. Available at: [Link]

-

ResearchGate. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Available at: [Link]

-

Kim, H. P., et al. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

Brazilian Journal of Pharmacognosy. (2023). Phytochemical analysis of Dipteryx lacunifera Ducke by UPLC-ESI-QTOF-MS/MS, GNPS and in vitro biological activities. Available at: [Link]

-

ResearchGate. (2021). Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Available at: [Link]

-

MDPI. (2022). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Available at: [Link]

-

Preprints.org. (2021). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Characterisation of Flavonoid Aglycones by Negative Ion Chip-Based Nanospray Tandem Mass Spectrometry. Available at: [Link]

-

National Center for Biotechnology Information. (2021). NMR Chemical Shifts of Common Flavonoids. Available at: [Link]

-

MDPI. (2022). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. Available at: [Link]

-

University of Puget Sound. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

ResearchGate. (2002). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Available at: [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novaresearch.unl.pt [novaresearch.unl.pt]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

Methodological & Application

Application Note: A Validated HPLC-DAD Method for the Quantification of 7,3',4'-Trimethoxyflavone

Introduction: The Analytical Imperative for 7,3',4'-Trimethoxyflavone

7,3',4'-Trimethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the basic flavone skeleton. These compounds are of significant interest in the fields of phytochemistry, pharmacology, and drug development due to their diverse biological activities. Accurate and precise quantification of 7,3',4'-Trimethoxyflavone is fundamental for the quality control of raw materials, standardization of herbal extracts, and for conducting pharmacokinetic and pharmacodynamic studies.[1]

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely adopted technique for the analysis of flavonoids.[1][2] It offers high resolution, sensitivity, and specificity, making it the gold standard for quantitative analysis in complex matrices.[3] This application note provides a comprehensive, self-validating protocol for the quantification of 7,3',4'-Trimethoxyflavone using Reversed-Phase HPLC (RP-HPLC), designed for researchers, scientists, and drug development professionals. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure the reliability and integrity of the analytical results.[4]

Principle of the Method: Chromatographic Separation and Spectroscopic Detection

The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous, pH-modified solution.[3][5] 7,3',4'-Trimethoxyflavone, being a relatively non-polar molecule, is retained on the C18 column and then eluted by a carefully controlled gradient of the mobile phase. The addition of a weak acid, such as formic or phosphoric acid, to the mobile phase is a common practice to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[5][6]

Following separation, the analyte passes through a Diode-Array Detector (DAD). The DAD acquires the full UV-Vis spectrum of the eluent in real-time. This has two major advantages:

-

Quantitative Analysis: The absorbance at a specific wavelength of maximum absorption (λmax) for 7,3',4'-Trimethoxyflavone is used for highly sensitive quantification.[6]

-

Peak Purity and Identity: The acquired spectrum of the analyte peak can be compared against that of a pure reference standard, providing an additional layer of confirmation for peak identity and purity.[7]

Experimental Workflow and Protocols

The overall process, from sample acquisition to final quantification, follows a systematic workflow designed to minimize variability and ensure accurate results.

Caption: High-level workflow for HPLC quantification of 7,3',4'-Trimethoxyflavone.

Materials, Reagents, and Instrumentation

-

Reference Standard: 7,3',4'-Trimethoxyflavone (purity ≥ 98%).

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm).[7]

-

Additives: Formic acid (analytical grade).

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).[8]

-

Consumables: 0.45 µm or 0.22 µm syringe filters, HPLC vials, analytical balance, volumetric flasks, pipettes.

Protocol: Preparation of Standard Solutions

The accuracy of the quantification is directly dependent on the precise preparation of the calibration standards.

-

Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the 7,3',4'-Trimethoxyflavone reference standard. Transfer it to a 10 mL volumetric flask and dissolve in methanol. Sonicate for 5 minutes to ensure complete dissolution and make up the volume to the mark with methanol.[9]

-

Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of at least five calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.[7][8] These solutions are used to construct the calibration curve.

Protocol: Sample Preparation from Plant Matrix

This protocol is a general guideline for extraction from dried, powdered plant material. It should be optimized based on the specific matrix.

-

Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a suitable vessel. Add 20 mL of methanol.[8]

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell wall disruption and enhance extraction efficiency.[8]

-

Centrifugation: Centrifuge the suspension at 4000 rpm for 15 minutes to pellet the solid residue.[8]

-

Collection & Repetition: Carefully decant the supernatant into a collection flask. To ensure exhaustive extraction, repeat the process (steps 1-3) on the plant residue at least two more times.[2]

-

Evaporation: Combine all supernatants and evaporate the solvent to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.[2]

-

Reconstitution & Filtration: Reconstitute the dried extract in a precise volume (e.g., 5.0 mL) of methanol.[2] Prior to injection, filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[8]

Chromatographic Conditions

The following conditions have been optimized for the separation of 7,3',4'-Trimethoxyflavone.

| Parameter | Specification |

| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient Elution |

| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | Diode-Array Detector (DAD) |

| Wavelength | Monitor at λmax of 7,3',4'-Trimethoxyflavone (approx. 270 nm and 340 nm).[10] |

| Run Time | 35 minutes |

Rationale for Choices: A C18 column provides excellent hydrophobic retention for the analyte. The water/acetonitrile system is a common and effective mobile phase for flavonoid separation.[11] Formic acid is added to improve peak shape and resolution. A gradient elution is employed to ensure adequate separation from other matrix components and to elute the target analyte with a reasonable retention time and good peak symmetry.

Method Validation: A Self-Validating System

A method is only trustworthy if it is validated. The following parameters must be assessed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[4]

Caption: Logical relationships in the HPLC method validation process.

System Suitability Testing (SST)

Before any analytical run, the system's performance must be verified.[12] This is a non-negotiable part of the protocol that ensures the equipment is operating correctly on the day of analysis.[13] A standard solution (e.g., 25 µg/mL) is injected five or six times consecutively.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy.[14] |

| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |

| % RSD of Peak Area | ≤ 2.0% | Measures the precision of the injection and detection system.[14] |

| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[10][15] This is demonstrated by injecting a blank (methanol), a placebo (sample matrix without the analyte, if available), the reference standard, and the sample solution. The retention time and DAD spectrum of the peak in the sample chromatogram must match that of the reference standard, and there should be no interfering peaks at the analyte's retention time in the blank or placebo chromatograms.[10]

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

-

Procedure: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.

-

Analysis: Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

-

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[10]

LOD and LOQ

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15] They are calculated from the calibration curve data:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) Where:

-

σ = the standard deviation of the y-intercept of the regression line.

-

S = the slope of the calibration curve.

-

Accuracy (Recovery)

Accuracy is determined by a recovery study.

-

Procedure: A sample matrix is spiked with known concentrations of the 7,3',4'-Trimethoxyflavone standard at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Each level is prepared in triplicate.

-

Analysis: The samples are prepared and analyzed according to the protocol. The percentage recovery is calculated.

-

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[10]

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[10] Results are expressed as the Relative Standard Deviation (%RSD).

-

Repeatability (Intra-day Precision): Analyze six independent preparations of a sample at 100% of the target concentration on the same day, under the same conditions.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should not be more than 2.0%.

Summary of Validation Parameters

The table below summarizes the typical acceptance criteria for a robust HPLC method.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 90.0% - 110.0% |

| Repeatability (% RSD) | ≤ 2.0% |

| Intermediate Precision (% RSD) | ≤ 2.0% |

| LOD / LOQ | Calculated and reported. |

Data Analysis and Quantification

-

Identification: Identify the peak corresponding to 7,3',4'-Trimethoxyflavone in the sample chromatogram by comparing its retention time with that of the reference standard. Confirm identity using the DAD spectral comparison.

-

Quantification: The concentration of 7,3',4'-Trimethoxyflavone in the injected sample solution (C_soln, in µg/mL) is calculated from the linear regression equation derived from the calibration curve:

-

Peak Area = (Slope × C_soln) + Intercept

-

-

Calculation in Original Sample: The final concentration in the original solid sample (C_sample, in mg/g) is calculated as follows:

C_sample (mg/g) = (C_soln × V × D) / W

Where:

-

C_soln = Concentration from calibration curve (µg/mL)

-

V = Final reconstitution volume (mL)

-

D = Dilution factor (if any)

-

W = Initial weight of the sample (mg)

-

Conclusion

This application note provides a detailed, robust, and reliable RP-HPLC-DAD method for the quantitative determination of 7,3',4'-Trimethoxyflavone. The protocol is built upon established chromatographic principles and incorporates a comprehensive validation strategy aligned with ICH guidelines. Adherence to this self-validating system, including rigorous system suitability testing and full method validation, will ensure the generation of accurate and defensible analytical data essential for research, quality control, and regulatory purposes.

References

-

Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]

-

RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. Journal of Liquid Chromatography & Related Technologies. [Link]

-

A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different polarity in environmental samples. Acta Chromatographica. [Link]

-

(PDF) HPLC analysis of flavonoids. ResearchGate. [Link]

-

ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]

-

HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology. [Link]

-

Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. ResearchGate. [Link]

-

Modern Chromatographic Methods for Determination Flavonoids. Organic & Medicinal Chemistry International Journal. [Link]

-

Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry. [Link]

-

Validation of an Analytical Methods of 3',4',5-Trihydroxy-3-Methoxy-6,7- Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea. ResearchGate. [Link]

-

ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]

-

Chromatographic methods for the identification of flavonoids. Auctores Publishing. [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. [Link]

-

System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Analytical Standard Solutions. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

-

System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 4. ema.europa.eu [ema.europa.eu]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. database.ich.org [database.ich.org]

- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 15. researchgate.net [researchgate.net]

Mastering the Bioactivity of 7,3',4'-Trimethoxyflavone: A Senior Application Scientist's Guide to Dissolution Protocols

For researchers, scientists, and drug development professionals venturing into the therapeutic potential of 7,3',4'-Trimethoxyflavone, a polymethoxyflavone with promising biological activities, the initial and most critical step is achieving its effective and reproducible dissolution. The inherent lipophilicity of this compound class presents a significant hurdle in experimental design. This comprehensive guide provides a detailed exploration of the principles and protocols for dissolving 7,3',4'-Trimethoxyflavone for a range of in vitro and in vivo applications. By understanding the causality behind solvent selection and protocol design, researchers can ensure the integrity and validity of their experimental outcomes.

Understanding the Physicochemical Landscape of 7,3',4'-Trimethoxyflavone

Before delving into specific protocols, it is essential to appreciate the physicochemical properties of 7,3',4'-Trimethoxyflavone that govern its solubility. As a flavonoid scaffold adorned with three methoxy groups, it possesses a significant nonpolar character. This is reflected in its calculated properties, which predict low aqueous solubility and a preference for organic solvents.

Table 1: Physicochemical Properties of 7,3',4'-Trimethoxyflavone and Related Flavonoids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Polar Surface Area (Ų) |

| 7,3',4'-Trimethoxyflavone | C₁₈H₁₆O₅ | 312.32 | 3.49 | 57.90 |

| 5-Hydroxy-3',4',7-trimethoxyflavone | C₁₈H₁₆O₆ | 328.316 | 3.22 | 78.13 |

| 5,6-Dihydroxy-7,3',4'-trimethoxyflavone | C₁₈H₁₆O₇ | 344.3 | 2.9 | 94.5 |

Data sourced from PubChem and ChemFaces.[1][2]

The relatively high LogP value of 7,3',4'-Trimethoxyflavone indicates its lipophilic nature, making dissolution in aqueous media challenging. The polar surface area provides an indication of the molecule's ability to form hydrogen bonds, which is moderate in this case. These parameters collectively guide the selection of appropriate solvents.

Protocols for In Vitro Experimental Setups

For cell-based assays, achieving a homogenous solution that is readily miscible with aqueous culture media is paramount. The most common and effective approach is the preparation of a concentrated stock solution in a water-miscible organic solvent.

Recommended Solvent Selection for Stock Solutions

Based on empirical data from structurally similar flavonoids and general laboratory practice, the following solvents are recommended for preparing stock solutions of 7,3',4'-Trimethoxyflavone:

-

Dimethyl Sulfoxide (DMSO): This is the most widely used solvent for flavonoids in in vitro studies due to its excellent solubilizing power for a broad range of compounds and its miscibility with aqueous media.[2][3] For the related compound 7-Hydroxyflavone, a solubility of approximately 10 mg/mL in DMSO has been reported.[4]

-

Ethanol: Another common choice, particularly when concerns about DMSO-induced cellular effects at higher concentrations exist. The parent compound, flavone, exhibits a solubility of approximately 30 mg/mL in ethanol.[3]

-

Methanol: Often used for analytical purposes, such as preparing standards for HPLC. A protocol for a related trihydroxy-trimethoxyflavone details the preparation of a 1 mg/mL stock solution in methanol.

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides a reliable method for preparing a concentrated stock solution for use in most cell culture experiments.

Materials:

-

7,3',4'-Trimethoxyflavone (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Weighing the Compound: Accurately weigh a precise amount of 7,3',4'-Trimethoxyflavone (e.g., 3.12 mg) into a sterile amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light, as flavonoids can be light-sensitive.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For 3.12 mg of 7,3',4'-Trimethoxyflavone (MW: 312.32 g/mol ), this would be 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be employed to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulate matter remains.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (months).

Causality of Experimental Choices:

-

Anhydrous DMSO: Using anhydrous DMSO is crucial as the presence of water can decrease the solubility of hydrophobic compounds and may promote degradation over time.

-

Amber Tubes: Flavonoids can be susceptible to photodegradation. Storing solutions in light-protecting tubes maintains the integrity of the compound.

-

Aliquoting: Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound. Aliquoting ensures that a fresh vial is used for each experiment, maintaining the accuracy of the concentration.

Preparation of Working Solutions for Cell-Based Assays

The concentrated stock solution must be diluted to the final desired concentration in the cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells.

Protocol:

-

Thaw the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

-

Solvent Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or function, typically below 0.1% (v/v). A vehicle control (medium containing the same final concentration of DMSO) must be included in all experiments to account for any solvent-specific effects.

Caption: Workflow for preparing 7,3',4'-Trimethoxyflavone solutions for in vitro assays.

Protocols for In Vivo Administration

The poor aqueous solubility of 7,3',4'-Trimethoxyflavone necessitates the use of a suitable vehicle for effective in vivo delivery. The choice of vehicle depends on the route of administration (e.g., oral, intraperitoneal) and the desired pharmacokinetic profile.

Vehicle Selection for Oral Administration

For oral gavage, a suspension is often the most practical formulation for poorly soluble compounds.

-

Carboxymethyl Cellulose (CMC) Suspension: A commonly used vehicle is an aqueous suspension of sodium carboxymethyl cellulose (CMC). A 0.5% (w/v) solution in sterile saline or water is a good starting point.

-

Medicated Gels: For compounds with very poor bioavailability, a medicated gel formulation can be developed to improve absorption and provide sustained release. This was successfully employed for a related trimethoxychalcone.[5]

Step-by-Step Protocol for Preparing a 10 mg/mL Suspension for Oral Gavage

This protocol describes the preparation of a suspension suitable for oral administration to rodents.

Materials:

-

7,3',4'-Trimethoxyflavone (solid)

-

Sodium Carboxymethyl Cellulose (CMC), low viscosity

-

Sterile saline (0.9% NaCl) or sterile water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Calibrated balance

Procedure:

-

Prepare the Vehicle: Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile saline while stirring continuously with a magnetic stirrer. Allow the mixture to stir overnight at room temperature to ensure complete hydration and formation of a homogenous solution.

-

Trituration of the Compound: Weigh the required amount of 7,3',4'-Trimethoxyflavone. To create a fine, uniform suspension, it is recommended to first triturate the compound with a small volume of the CMC vehicle in a mortar and pestle to form a smooth paste.

-

Suspension Formation: Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring or mixing to form a uniform suspension. A homogenizer can be used to further reduce particle size and improve homogeneity.

-

Final Concentration Adjustment: Ensure the final volume is correct to achieve the desired concentration (e.g., 10 mg/mL).

-

Administration: The suspension should be stirred continuously before and during administration to ensure a consistent dose is delivered to each animal.

Causality of Experimental Choices:

-

CMC as a Suspending Agent: CMC increases the viscosity of the vehicle, which helps to keep the insoluble drug particles suspended and prevents them from settling, ensuring uniform dosing.

-

Trituration: This step is crucial for breaking down any aggregates of the compound and creating a fine powder that can be more easily and uniformly dispersed in the vehicle.

Caption: Workflow for preparing a 7,3',4'-Trimethoxyflavone suspension for in vivo oral administration.

Quality Control and Validation

To ensure the trustworthiness of experimental results, it is essential to implement quality control measures for the prepared solutions.

-

Visual Inspection: Always visually inspect solutions for any signs of precipitation before use. If precipitation is observed, the solution should be warmed and vortexed again. If the precipitate does not redissolve, it may indicate that the solubility limit has been exceeded.

-

Concentration Verification: For critical experiments, the concentration of the stock solution can be verified using an analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. This involves creating a calibration curve with accurately weighed standards.

-

Stability Assessment: For long-term studies, the stability of the compound in the chosen solvent and storage conditions should be assessed periodically by re-analyzing the concentration of an aliquot of the stock solution.

By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare solutions of 7,3',4'-Trimethoxyflavone that are suitable for their intended applications, thereby ensuring the generation of high-quality, reproducible data in their pursuit of novel therapeutic discoveries.

References

-

EMBL-EBI. (n.d.). Compound: 7,3',4'-Trimethoxyflavone (CHEMBL13473). ChEMBL. [Link]

-

Li, W., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 13(2), e0192548. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10020367, 5,6-Dihydroxy-7,3',4'-trimethoxyflavone. [Link]

-

Wang, Y., et al. (2021). 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. Journal of Food Science, 86(12), 5437-5450. [Link]

-

Zhang, Y., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Chemistry & Biodiversity, 16(4), e1800583. [Link]

Sources

- 1. 5,6-Dihydroxy-7,3',4'-Trimethoxyflavone | C18H16O7 | CID 10020367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS:29080-58-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Drug Resistance Reversal with 7,3',4'-Trimethoxyflavone

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Multidrug Resistance and the Potential of 7,3',4'-Trimethoxyflavone

Multidrug resistance (MDR) remains a significant barrier to the effective treatment of cancer and other diseases, rendering many potent therapeutic agents ineffective.[1][2] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, a family of membrane proteins that function as energy-dependent efflux pumps, actively expelling a wide range of structurally diverse drugs from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels.[3][4]

The breast cancer resistance protein (BCRP), also known as ABCG2, is a key member of this family implicated in resistance to common chemotherapeutics like topotecan, mitoxantrone, and methotrexate.[5][6] Consequently, identifying and characterizing compounds that can inhibit or modulate the function of these transporters is a critical strategy for overcoming MDR.[7]

7,3',4'-Trimethoxyflavone (TMF) is a naturally occurring flavonoid that has demonstrated significant potential as an MDR reversal agent.[5][8] Research indicates that TMF can potently sensitize resistant cancer cells to chemotherapy.[5] This document provides a detailed guide to the mechanisms of TMF and presents a series of robust protocols for researchers to investigate its application in drug resistance studies.

Section 1: Mechanism of Action - How TMF Reverses Drug Resistance

The primary mechanism by which 7,3',4'-Trimethoxyflavone circumvents drug resistance is through the direct modulation of the ABCG2 transporter. This action is twofold, involving both the inhibition of the pump's function and the suppression of its expression.

-

Inhibition of Efflux Function : TMF acts as an inhibitor of the ABCG2 transporter. By binding to the transporter, it competitively or non-competitively blocks the efflux of chemotherapeutic drugs. This inhibition leads to a rapid increase in the intracellular accumulation of the anticancer agent, restoring its ability to reach its target and exert its cytotoxic effects.[5] Studies have shown that TMF can significantly increase the cellular accumulation of known ABCG2 substrates, such as the fluorescent dye Hoechst 33342.[5]

-

Suppression of Transporter Expression : Beyond immediate functional inhibition, evidence suggests that prolonged exposure to TMF can lead to a downregulation of ABCG2 protein expression.[5] Western blot analysis of resistant cells treated with TMF has shown a marked decrease in ABCG2 protein levels. This suggests that TMF may interfere with the synthesis, trafficking, or stability of the transporter, offering a more sustained mechanism for resistance reversal.

While the direct induction of apoptosis by TMF itself is less characterized, related methoxyflavones have been shown to trigger apoptotic pathways by modulating key proteins like p53, Bcl-2, and Bax.[9] This raises the possibility of a multi-faceted anti-cancer effect where TMF not only restores sensitivity to a primary drug but may also exert its own pro-apoptotic pressure.

Caption: Mechanism of 7,3',4'-Trimethoxyflavone in reversing ABCG2-mediated drug resistance.

Section 2: Experimental Design and Workflow

A logical workflow is crucial for systematically evaluating the potential of TMF to reverse drug resistance. The process begins with the establishment of a resistant cell model, followed by a series of functional and mechanistic assays to quantify the reversal effect and elucidate the underlying mechanism.

Caption: A systematic workflow for studying TMF-mediated reversal of drug resistance.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments. It is essential to include proper controls, such as parental (sensitive) cells, resistant cells without TMF, and cells treated with a known MDR inhibitor (e.g., verapamil or Ko143 for ABCG2).

Protocol 1: Development of a Drug-Resistant Cell Line

Causality: To study resistance reversal, a stable, resistant cell model is required. This protocol creates such a model by mimicking the clinical development of resistance through continuous, escalating exposure to a cytotoxic drug.[2][10]

Methodology:

-

Initial IC50 Determination : Culture the parental cancer cell line (e.g., K562, MCF-7) and determine the initial IC50 value of the chosen chemotherapeutic agent (e.g., doxorubicin, SN-38) using the MTT assay (see Protocol 2).

-

Initial Drug Exposure : Begin by continuously culturing the parental cells in media containing the chemotherapeutic agent at a concentration equal to its IC50.

-

Monitoring and Recovery : Initially, significant cell death will occur. Monitor the culture daily. When the surviving cells resume a healthy growth rate (typically 80-90% confluency), subculture them.

-

Dose Escalation : Once the cells are stably proliferating at the current drug concentration, double the concentration of the drug in the culture medium.

-

Iterative Process : Repeat steps 3 and 4, gradually increasing the drug concentration over several months. It is crucial to cryopreserve cells at each stable concentration step as a backup.[2]

-

Validation of Resistance : After 6-12 months, the resulting cell line should be able to tolerate significantly higher drug concentrations. Validate the resistance by performing an MTT assay to determine the new, higher IC50 value. A 10-fold or greater increase in IC50 is typically considered a stable resistant phenotype.

-

Maintenance : Maintain the established resistant cell line in culture medium containing a maintenance dose of the drug (typically the IC50 of the parental line) to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability Assay for Quantifying Resistance Reversal (MTT Assay)

Causality: The MTT assay quantifies cell viability by measuring the metabolic activity of mitochondria.[11][12] By comparing the IC50 of a chemotherapeutic drug with and without TMF, we can calculate the Fold Reversal (FR), a quantitative measure of TMF's efficacy.

Materials:

-

Parental and resistant cell lines

-

96-well cell culture plates

-

Chemotherapeutic agent

-

7,3',4'-Trimethoxyflavone (TMF)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm wavelength)

Methodology:

-

Cell Seeding : Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation :

-

Prepare a 2X stock solution of TMF at a non-toxic concentration (determine this beforehand, typically 1-10 µM) in culture medium.

-

Prepare a series of 2X serial dilutions of the chemotherapeutic agent in culture medium.

-

-

Treatment :

-

Control Wells : Add 100 µL of medium only.

-

TMF Control : Add 50 µL of medium and 50 µL of the 2X TMF stock solution.

-

Drug Treatment : Add 50 µL of medium and 50 µL of each 2X drug dilution.

-

Combination Treatment : Add 50 µL of the 2X TMF stock solution and 50 µL of each 2X drug dilution.

-

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][14]

-

Solubilization : Carefully aspirate the medium and add 150 µL of solubilization solution (DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[13]

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis :

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot dose-response curves (viability vs. log drug concentration) and determine the IC50 values for each condition using non-linear regression.

-

Calculate the Fold Reversal (FR) index: FR = IC50 of drug alone in resistant cells / IC50 of drug + TMF in resistant cells .

-

Protocol 3: ABCG2 Efflux Inhibition Assay (Hoechst 33342/Rhodamine 123 Accumulation)

Causality: This assay directly measures the functional activity of efflux pumps.[15] ABCG2 actively transports fluorescent dyes like Hoechst 33342 and Rhodamine 123 out of the cell.[5][16] An effective inhibitor like TMF will block this efflux, leading to an increase in intracellular fluorescence, which can be quantified by flow cytometry or fluorescence microscopy.

Materials:

-

Resistant cell line overexpressing ABCG2

-

Hoechst 33342 or Rhodamine 123 fluorescent dye

-

7,3',4'-Trimethoxyflavone (TMF)

-

Positive control inhibitor (e.g., Ko143 for ABCG2)

-

Flow cytometer or fluorescence plate reader

Methodology:

-

Cell Preparation : Harvest resistant cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubation with Inhibitors : Aliquot the cell suspension into flow cytometry tubes. Add TMF (e.g., at 1, 5, 10 µM), the positive control inhibitor, or vehicle (DMSO) and pre-incubate for 30 minutes at 37°C.

-

Dye Loading : Add Hoechst 33342 (final concentration 1-5 µM) or Rhodamine 123 (final concentration 1-5 µM) to each tube.[15]

-

Incubation : Incubate the cells for 30-60 minutes at 37°C, protected from light.[15]

-

Washing : Stop the reaction by adding 2 mL of ice-cold PBS. Centrifuge the cells (400 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with ice-cold PBS.[15]

-

Analysis : Resuspend the final cell pellet in 500 µL of PBS. Analyze the intracellular fluorescence immediately using a flow cytometer (e.g., with UV excitation and blue emission for Hoechst 33342, or 488 nm excitation and green emission for Rhodamine 123).

-

Data Interpretation : Compare the mean fluorescence intensity (MFI) of the TMF-treated samples to the vehicle control. A significant increase in MFI indicates inhibition of efflux.

Protocol 4: Western Blotting for ABCG2 Protein Expression

Causality: This protocol determines if TMF's reversal effect is associated with a decrease in the total amount of ABCG2 transporter protein, providing mechanistic insight beyond functional inhibition.[5]

Materials:

-

Resistant cells treated with vehicle or TMF for a prolonged period (e.g., 24, 48, 72 hours)

-

RIPA lysis buffer with protease inhibitors

-

Primary antibody against ABCG2 (e.g., BXP-53)[17]

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Chemiluminescence (ECL) detection reagents and imaging system

Methodology:

-

Cell Lysis : Treat resistant cells with TMF (e.g., 10 µM) or vehicle for the desired time points. Wash cells with cold PBS and lyse them using ice-cold RIPA buffer.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]

-